5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound characterized by a pyrazolo[4,3-d]pyrimidine core structure with chlorine atoms at positions 5 and 7, and an isopropyl group at position 2
Mechanism of Action
Target of Action
The primary target of the compound 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in regulating the cell cycle and transcription .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of this compound are suitable, as indicated by in silico ADMET studies . These properties impact the bioavailability of the compound, aiding in the prediction of the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of the growth of examined cell lines . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydrazinopyrimidine with isopropyl isocyanate, followed by cyclization to form the desired pyrazolo[4,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives with altered functional groups.
Scientific Research Applications
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cell cycle regulation and apoptosis.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: Similar structure but with a methyl group instead of an isopropyl group.
5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine: Contains a cyclopropyl group at position 2.
Uniqueness
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dichloro-2-propan-2-ylpyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-5-6(13-14)7(9)12-8(10)11-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKTMYTHHJMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=N1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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